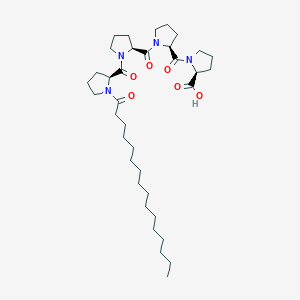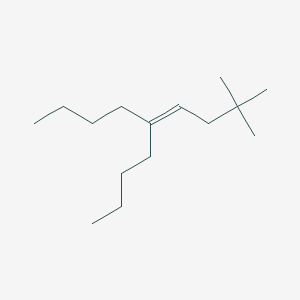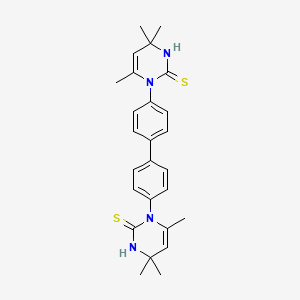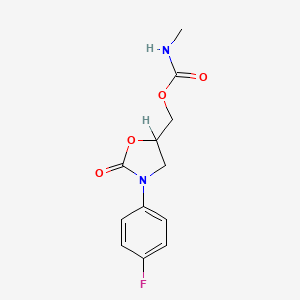![molecular formula C13H13N3O4S B14491588 (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium typically involves the reaction of a p-methoxyaniline diazonium salt with a water-insoluble organic solution of 2-chloroacetoacetate in the presence of a phase transfer catalyst . This method is advantageous as it shortens the reaction time, simplifies post-processing, increases yield, and produces a high-purity product suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution may result in a variety of new compounds with different functional groups.
科学的研究の応用
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, altering their activity and leading to various biochemical and physiological responses .
類似化合物との比較
Similar Compounds
Sulfanilic acid azochromotrop: Used as an indicator for complexometric determinations of zirconium and thorium.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Uniqueness
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical interactions and stability under various conditions.
特性
分子式 |
C13H13N3O4S |
|---|---|
分子量 |
307.33 g/mol |
IUPAC名 |
(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C13H13N3O4S/c1-10-2-6-12(7-3-10)16(17)15-14-11-4-8-13(9-5-11)21(18,19)20/h2-9,14H,1H3,(H,18,19,20)/b16-15- |
InChIキー |
XESZSSZKCSARBM-NXVVXOECSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)O)/[O-] |
正規SMILES |
CC1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)







![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)




